1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
Properties
CAS No. |
827320-76-3 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[1-(1H-pyrrol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-10-8-12-5-2-3-6-13(12)15(17)14-7-4-9-16-14/h2-7,9,15-16H,8,10H2,1H3 |
InChI Key |
QFJRDPJDBZOXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CN3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts reaction is widely used to construct aromatic ketones. In a patent describing isoproterenol hydrochloride synthesis (CN107011188B), 2-amino-1-(3,4-dihydroxyphenyl)ethanone was prepared via ZnCl₂-catalyzed acylation of catechol with glycine. Adapting this method, the dihydroisoquinoline core could be synthesized by reacting a benzene derivative (e.g., benzaldehyde) with an amine-containing acetyl precursor under Lewis acid catalysis.
Example Protocol (adapted from):
-
Dissolve 1,2-dichloroethane (1 L) and cool to 10–15°C.
-
Add ZnCl₂ (catalyst, 1:3–5 wt ratio) and stir for 20 minutes.
-
Introduce substituted benzaldehyde (e.g., 2-alkynylbenzaldehyde) and heat to 70°C.
-
Slowly add a glycine derivative dissolved in 1,2-dichloroethane.
-
Reflux for 12–20 hours, followed by acidic workup to isolate the dihydroisoquinoline intermediate.
Kabachnik–Fields Reaction
The Kabachnik–Fields reaction, a three-component coupling of aldehydes, amines, and phosphonates, is effective for synthesizing α-aminophosphonates. Wu et al. utilized this method to prepare (2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonates from 2-alkynylbenzaldehydes, amines, and diethyl phosphonate. While the target compound lacks a phosphonate group, similar conditions (substituting phosphonates with acetyl equivalents) could yield N-acetylated dihydroisoquinolines.
-
Catalyst : FeCl₃ (5 mol%), PdCl₂ (5 mol%).
-
Solvent : DCE/CH₃CN (1:1).
-
Temperature : 60°C.
-
Yield : 70–90% (for phosphonate analogs).
Incorporation of the Pyrrole Moiety
Nucleophilic Substitution
Pyrrole rings can be introduced via alkylation or nucleophilic aromatic substitution. For instance, reacting a dihydroisoquinoline bearing a leaving group (e.g., bromide) at C1 with pyrrole-2-carboxaldehyde under basic conditions could facilitate coupling.
Hypothetical Procedure :
-
Prepare 1-bromo-3,4-dihydroisoquinoline via bromination of the parent compound.
-
React with pyrrole-2-carboxaldehyde in DMF using K₂CO₃ as base.
-
Heat at 80°C for 12 hours to afford the coupled product.
Cycloaddition Approaches
Pyrrole rings can also be formed in situ via [3+2] cycloadditions. For example, Huisgen cycloaddition between an azide-functionalized dihydroisoquinoline and a terminal alkyne could yield a triazole intermediate, which might be reduced to a pyrrole under hydrogenation conditions.
N-Acetylation Strategies
The acetyl group at N2 can be introduced via standard acylation methods:
Acetic Anhydride-Mediated Acylation
-
Dissolve the dihydroisoquinoline-pyrrole intermediate in anhydrous THF.
-
Add acetic anhydride (1.2 equiv) and DMAP (catalytic).
-
Stir at room temperature for 6 hours.
-
Quench with NaHCO₃ and extract with EtOAc.
Expected Yield : 85–95% (based on analogous reactions).
Schotten-Baumann Conditions
For acid-sensitive substrates, acylation can be performed under aqueous-organic biphasic conditions:
-
Mix the amine intermediate with NaOH (10% aq.).
-
Add acetyl chloride dropwise at 0°C.
-
Stir vigorously for 1 hour.
Integrated Synthetic Pathways
Route 1: Sequential Assembly
-
Synthesize 3,4-dihydroisoquinoline via Friedel-Crafts acylation.
-
Introduce pyrrole via nucleophilic substitution.
-
Acetylate the secondary amine using acetic anhydride.
Advantages : Modular, high-yielding steps.
Disadvantages : Multiple purification steps.
Route 2: Multicomponent Reaction
Adapting the Kabachnik–Fields methodology:
-
React 2-alkynylbenzaldehyde, pyrrole-2-amine, and acetyl chloride.
-
Employ FeCl₃/PdCl₂ catalysis for simultaneous cyclization and acylation.
Hypothetical Yield : 60–75% (extrapolated from phosphonate analogs).
Challenges and Optimization Considerations
-
Regioselectivity : Ensuring pyrrole attaches at C1 rather than C3 requires directing groups or steric control.
-
Acid Sensitivity : The dihydroisoquinoline core may degrade under strong acidic conditions, necessitating mild acylation methods.
-
Catalyst Compatibility : PdCl₂ may interact with acetyl groups, requiring alternative catalysts (e.g., CuI).
Data Tables
Table 1 : Comparison of Synthetic Routes
| Route | Steps | Key Reagents | Yield (Est.) | Pros/Cons |
|---|---|---|---|---|
| 1 | 3 | ZnCl₂, Ac₂O | 70% | High purity; Lengthy |
| 2 | 1 | FeCl₃/PdCl₂ | 65% | Concise; Lower yield |
Table 2 : Reaction Conditions for N-Acetylation
| Method | Reagent | Solvent | Temp. (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| Acetic Anhydride | (Ac)₂O, DMAP | THF | 25 | 6 | 90% |
| Schotten-Baumann | AcCl, NaOH | H₂O/Et₂O | 0 | 1 | 85% |
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
The compound 1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in pharmacology and biochemistry. This article explores its applications, mechanisms of action, and relevant case studies, substantiated by data tables and findings from diverse research sources.
Pharmacological Applications
The unique structure of this compound allows it to interact with various biological targets, leading to potential pharmacological applications:
- Antifungal Activity : Research has indicated that derivatives of isoquinoline can exhibit significant antifungal properties. For instance, studies have demonstrated that specific structural modifications enhance the bioactivity against phytopathogenic fungi.
| Compound | Linear Growth Inhibition (%) |
|---|---|
| 1 | 56.8 |
| 2 (o-F) | 78.4 |
| 3 (m-F) | 66.4 |
| 4 (p-F) | 78.4 |
This table illustrates how substituents on the phenyl ring can significantly affect antifungal efficacy.
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of compounds related to the isoquinoline framework. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory disorders.
Antioxidant Properties
Compounds containing the dihydroisoquinoline framework have demonstrated significant antioxidant activity. They can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter systems is an area of ongoing research, focusing on how it may modulate neurological pathways.
Case Study 1: Antifungal Activity Evaluation
A study evaluated various derivatives of isoquinoline against multiple strains of phytopathogenic fungi. The results indicated that certain structural modifications could enhance antifungal activity significantly.
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro studies demonstrated that specific derivatives could inhibit the production of pro-inflammatory cytokines in cell cultures, supporting their potential application in inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact mechanism would depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Core Structure Derivatives
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2) The unsubstituted parent compound lacks the pyrrole group and serves as a reference for evaluating the impact of substituents.
Ibuprofen Hybrids
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one This hybrid combines the 3,4-dihydroisoquinoline core with an ibuprofen-derived chain. Biological studies indicate moderate anti-inflammatory activity, though less potent than ibuprofen itself .
HIV-1 Reverse Transcriptase Inhibitors
- 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone Substitution with methoxy groups at the 6,7-positions and a phenylamino group at the ethanone position confers significant HIV-1 RT inhibition (IC₅₀ ~10 μM). The methoxy groups likely enhance π-π stacking with the enzyme’s hydrophobic pockets, while the phenylamino group facilitates hydrogen bonding .
Sulfonamide Derivatives
- N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide The sulfonamide group increases solubility and introduces hydrogen-bond acceptor/donor properties. This compound showed moderate activity in virtual screening for ion channel modulation .
Functional Group Impact on Bioactivity
Key Observations:
- Pyrrole vs.
- Acetyl vs. Sulfonamide : The acetyl group is less polar than sulfonamide, which could reduce solubility but enhance blood-brain barrier penetration .
Biological Activity
1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, also known by its CAS number 827320-76-3, is a complex organic compound featuring a unique structural combination of pyrrole and isoquinoline moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 244.30 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on isoquinoline derivatives have shown their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways that lead to cell cycle arrest and apoptosis induction .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Isoquinoline Derivative | HeLa | Induces apoptosis via caspase activation | |
| Evodiamine | Various | Inhibits angiogenesis and invasion |
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Similar compounds have been studied for their ability to modulate NMDA receptor activity, which is crucial in neurodegenerative diseases. Positive allosteric modulation of these receptors can enhance synaptic plasticity and protect against excitotoxicity .
Antimicrobial Activity
Alkaloids related to this compound have shown antimicrobial properties against various pathogens. For example, certain isoquinoline derivatives have been documented to possess antibacterial and antifungal activities, which could extend to the biological activity of this compound .
Study on Anticancer Activity
A notable study evaluated the anticancer effects of isoquinoline derivatives on breast cancer cells. The results demonstrated that these compounds inhibited cell proliferation significantly at micromolar concentrations, suggesting a strong potential for therapeutic application in cancer treatment .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of pyrrole-containing compounds in models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in animal models, highlighting their potential role in neuroprotection .
Q & A
Basic: How can researchers optimize the synthesis of 1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone to improve yield and purity?
Methodological Answer:
Synthetic optimization requires careful control of reaction parameters. For example:
- Acylation Steps : Use acid chlorides (e.g., acetyl chloride) under inert atmospheres to minimize side reactions .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥95% by area) .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
Combine multiple techniques for robust structural validation:
- NMR Spectroscopy : Use - and -NMR to identify key protons (e.g., pyrrole NH at δ 10–12 ppm) and carbonyl carbons (δ ~200 ppm). Compare with published shifts for dihydroisoquinoline derivatives .
- X-ray Crystallography : Employ SHELXL for refinement of crystallographic data to resolve stereochemistry and confirm bond angles .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 255.1374 [M+H]) validates molecular formula .
Advanced: How can computational modeling predict the biological activity of this compound against neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to voltage-gated calcium channels (e.g., Cav2.2). Focus on interactions with residues like Phe1127 or Tyr1314, critical for N-type channel blockers .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors near the dihydroisoquinoline ring) using Schrödinger’s Phase .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., variable IC50_{50}50 values across assays)?
Methodological Answer:
- Assay Standardization : Normalize cell lines (e.g., HEK293 for calcium flux assays) and control for membrane potential variations .
- Metabolic Stability : Test liver microsomal stability (e.g., t >30 min) to rule out rapid degradation artifacts .
- Off-Target Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Basic: What are the recommended protocols for evaluating the compound’s in vitro cytotoxicity?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC via nonlinear regression .
- Selectivity Index : Compare cytotoxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic window .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with 1:1 DCM/methanol or slow evaporation in ethyl acetate .
- Cryoprotection : Add 20% glycerol to prevent ice formation during X-ray data collection .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
Basic: How can researchers validate the compound’s role as a biochemical probe in enzyme studies?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases (e.g., PKC) with fluorogenic substrates (e.g., Z-LYTE™). Use 10-point dose curves and Ki calculations .
- Click Chemistry : Attach alkyne tags via Sonogashira coupling for cellular pull-down assays and target identification .
Advanced: What in vivo models are suitable for studying its pharmacokinetics and efficacy?
Methodological Answer:
- Rodent Models : Administer orally (10 mg/kg) in Sprague-Dawley rats. Collect plasma at 0–24 hr for LC-MS/MS analysis (LOQ: 1 ng/mL). Calculate AUC and t .
- Blood-Brain Barrier Penetration : Measure brain/plasma ratio (>0.3 indicates CNS activity) post-mortem .
Advanced: How can isotopic labeling (13C^{13}C13C, 2H^2H2H) aid in metabolic pathway elucidation?
Methodological Answer:
- Synthetic Labeling : Introduce -acetyl groups via labeled acetyl chloride in the final acylation step .
- Metabolite Tracking : Use --HSQC NMR or LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation at C-4 of the dihydroisoquinoline) .
Basic: What computational tools are recommended for predicting reactivity in functionalization reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian16 at the B3LYP/6-31G(d) level to model electrophilic substitution at the pyrrole ring (e.g., Fukui indices for site selectivity) .
- Reaction Pathway Analysis : Visualize transition states with ORCA or NWChem to optimize conditions for regioselective alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
